Bis(4-chlorophenoxy)acetic acid

Description

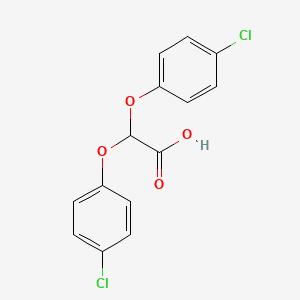

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(4-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O4/c15-9-1-5-11(6-2-9)19-14(13(17)18)20-12-7-3-10(16)4-8-12/h1-8,14H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNSZZXBPSICFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040753 | |

| Record name | Refortan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29815-94-9 | |

| Record name | 2,2-Bis(4-chlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29815-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Refortan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029815949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Refortan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-chlorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REFORTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF4F563P2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-chlorophenoxy)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of bis(4-chlorophenoxy)acetic acid (CAS RN: 29815-94-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its molecular structure, physicochemical characteristics, synthesis, and analytical methodologies. While the biological profile of the parent acid is not extensively documented in public literature, this guide discusses the toxicological data available and notes the exploration of its ester derivatives in pharmaceutical contexts. The content is structured to deliver not just data, but also expert insights into the causality behind scientific protocols, ensuring a self-validating and authoritative resource.

Introduction and Molecular Identity

This compound is a disubstituted carboxylic acid characterized by an acetic acid backbone where the alpha-carbon is bonded to two 4-chlorophenoxy groups through ether linkages. This unique structure distinguishes it from its more widely studied isomers, such as the DDT metabolite bis(4-chlorophenyl)acetic acid (DDA), and its related monochloro counterpart, the plant growth regulator 4-chlorophenoxyacetic acid (4-CPA).

Its formal IUPAC name is 2,2-bis(4-chlorophenoxy)acetic acid, and it is also known by synonyms including Refortan and bis(p-chlorophenoxy)acetic acid.[1][2] The primary identifier for this compound in chemical literature and databases is its CAS Registry Number: 29815-94-9 .[2] While its direct applications are not broadly established, its derivatives have appeared in patent literature related to pharmaceutical preparations, suggesting potential, yet underexplored, biological relevance.[3][4]

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The intrinsic properties of a compound are critical for predicting its behavior in both chemical and biological systems. These characteristics dictate formulation strategies, analytical method development, and potential bioavailability.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | 2,2-bis(4-chlorophenoxy)acetic acid | [1][2] |

| CAS Number | 29815-94-9 | [1][2] |

| Molecular Formula | C₁₄H₁₀Cl₂O₄ | [1] |

| Molecular Weight | 313.13 g/mol | [1] |

| Appearance | Solid powder (inferred) | [1] |

| Melting Point | 138-140 °C | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, DMSO (by analogy) | [4] |

| Predicted XlogP | 4.5 |

Note on Solubility: While direct experimental solubility data for this compound is sparse, data from structurally analogous phenoxyacetic acid derivatives show insolubility in water and good solubility in organic solvents like ethanol, chloroform, and dimethyl sulfoxide.[4] This behavior is anticipated for the title compound due to the presence of two large, hydrophobic chlorophenyl groups.

Synthesis and Analytical Characterization

The synthesis and purification of a target molecule are foundational steps in any research or development workflow. The choice of synthetic route is governed by precursor availability, reaction efficiency, and the ease of purification.

Proposed Synthesis: Williamson Ether Synthesis

While specific preparations are not widely published, a logical and chemically sound approach to synthesizing this compound is via a double Williamson ether synthesis. This well-established reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this context, the reaction would likely involve dichloroacetic acid or its ester as the electrophile and an excess of sodium 4-chlorophenoxide as the nucleophile.

The causality for this choice rests on the high reactivity of the alpha-halogens in dichloroacetic acid and the commercial availability of 4-chlorophenol, which can be easily deprotonated with a strong base like sodium hydroxide or sodium hydride to form the requisite nucleophile.

Protocol: Proposed Synthesis of this compound

-

Preparation of Nucleophile: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.2 equivalents of 4-chlorophenol in a suitable anhydrous solvent (e.g., Dimethylformamide - DMF).

-

Deprotonation: Add 2.2 equivalents of a strong base (e.g., sodium hydride, NaH) portion-wise at 0 °C. Rationale: This exothermic reaction must be controlled to prevent side reactions. The anhydrous solvent is critical as NaH reacts violently with water.

-

Nucleophilic Attack: Once the evolution of hydrogen gas ceases, slowly add 1.0 equivalent of ethyl dichloroacetate dropwise via an addition funnel.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the activation energy needed for the SN2 displacement of both chlorine atoms.

-

Hydrolysis: After cooling, quench the reaction with water and perform saponification of the ester by adding an aqueous solution of sodium hydroxide and heating.

-

Workup: Acidify the aqueous solution with concentrated HCl to a pH of ~2. This will precipitate the crude this compound.

-

Purification: Filter the crude solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Confirmation: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and melting point analysis.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol: ¹H NMR Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Spectral Interpretation (Expected Signals):

-

Aromatic Protons: Two sets of doublets are expected in the aromatic region (~6.8-7.5 ppm). Each 4-chlorophenoxy group has two protons ortho to the ether linkage and two protons meta. These will appear as two distinct doublets due to symmetry, each integrating to 4 protons (for a total of 8H).

-

Methine Proton: A single sharp singlet corresponding to the lone proton on the alpha-carbon (-CH(OAr)₂) is expected. Its chemical shift would be significantly downfield (~5.5-6.5 ppm) due to the deshielding effect of the two adjacent electronegative oxygen atoms and the carboxylic acid group.

-

Carboxylic Acid Proton: A broad singlet will be present for the acidic proton (-COOH). Its chemical shift is highly variable (typically >10 ppm) and depends on concentration and solvent. This signal may be exchanged with D₂O.

-

Caption: Proposed Synthesis and Analysis Workflow.

Biological and Toxicological Profile

A comprehensive understanding of a compound's interaction with biological systems is paramount for drug development and safety assessment.

Pharmacological Activity

The specific biological activity and mechanism of action for this compound are not well-characterized in publicly available scientific literature. However, various patents disclose ester derivatives of the compound as components in medicinal products, suggesting that the core structure has been investigated for potential therapeutic applications.[3][4][6] These patents hint at a potential role in modulating lipid metabolism and other physiological processes, but do not provide detailed efficacy or mechanistic data for the parent acid. Therefore, its pharmacological profile remains an area for future research.

Toxicology

Acute toxicity data is available from animal studies. The compound is classified as harmful if swallowed.

-

Acute Oral Toxicity (Mouse): LD₅₀ = 555 mg/kg.

This value indicates moderate acute toxicity. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound.

Conclusion

This compound is a distinct chemical entity whose properties are primarily documented in chemical handbooks and supplier databases. While a robust body of literature on its biological function is lacking, its fundamental physicochemical properties are established. The proposed synthesis via a double Williamson ether reaction provides a reliable pathway for researchers to obtain this compound for further study. The absence of detailed pharmacological data presents an opportunity for novel investigations, particularly given the historical interest in its ester derivatives for pharmaceutical applications. This guide serves as a foundational resource, consolidating known data and providing expert-driven protocols to enable future research into this intriguing molecule.

References

- 1. medkoo.com [medkoo.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. JP2001507713A - Carboxylic acids and their derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. DE2817399C3 - Phenoxyacetic acid derivative, process for its preparation and pharmaceutical preparations containing it - Google Patents [patents.google.com]

- 5. dokumen.pub [dokumen.pub]

- 6. US3462473A - Phenoxyphenyl alkanesulfonates - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of Bis(4-chlorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of bis(4-chlorophenoxy)acetic acid, a compound of interest in various chemical and biological research fields. This document delves into its fundamental chemical properties, three-dimensional conformation, and spectroscopic signature. Furthermore, it outlines a representative synthetic pathway and discusses its toxicological profile and relevant analytical methodologies. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this and related chemical entities.

Introduction

This compound, with the CAS number 29815-94-9, is a derivative of acetic acid featuring two 4-chlorophenoxy groups attached to the alpha-carbon.[1] Its chemical structure and properties place it within the broader class of phenoxyalkanoic acids, a group known for diverse biological activities, including herbicidal and plant growth-regulating properties. A thorough understanding of its molecular architecture is paramount for elucidating its mechanism of action, predicting its biological and toxicological behavior, and developing robust analytical methods for its detection and quantification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 29815-94-9 | [1] |

| Molecular Formula | C₁₄H₁₀Cl₂O₄ | [1] |

| Molecular Weight | 313.13 g/mol | [1][2][3] |

| IUPAC Name | 2,2-bis(4-chlorophenoxy)acetic acid | [4] |

| Melting Point | 138-140 °C | [5] |

| SMILES | C1=CC(=CC=C1OC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl | [4] |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central acetic acid moiety linked to two 4-chlorophenoxy groups through ether linkages at the alpha-carbon. This arrangement confers specific steric and electronic properties to the molecule, influencing its reactivity and biological interactions.

A visual representation of the molecular structure is provided in the following diagram:

Caption: 2D structure of this compound.

Synthesis

A general synthetic approach to this compound involves the reaction of a suitable precursor with two equivalents of 4-chlorophenol. A plausible laboratory-scale synthesis is outlined below.

Reaction Scheme:

Caption: General synthetic scheme for this compound.

Experimental Protocol:

-

Preparation of Sodium 4-chlorophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (2.0 equivalents) in a suitable solvent such as ethanol.

-

Reaction with Dichloroacetic Acid: To the solution of sodium 4-chlorophenoxide, add dichloroacetic acid (1.0 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

The molecular structure of this compound can be confirmed by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak is characteristic of a molecule containing two chlorine atoms.

Experimental Data:

-

Molecular Ion (M+) : m/z 312 (relative abundance 32.6%)

-

M+2 Peak : m/z 314 (relative abundance 21.4%)

-

M+4 Peak : m/z 316 (relative abundance 3.8%)

The observed isotopic pattern is consistent with the presence of two chlorine atoms. Major fragmentation peaks can be observed at m/z 185, 167, 128, and 111.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

Experimental Data (400 MHz, DMSO-d₆):

-

δ 7.38 ppm (d, 4H): Aromatic protons ortho to the ether linkage.

-

δ 7.10 ppm (d, 4H): Aromatic protons meta to the ether linkage.

-

δ 6.48 ppm (s, 1H): Methine proton of the acetic acid moiety.

-

~13.0 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).[6]

Mechanism of Action

While a specific molecular target for this compound has not been definitively identified in the public literature, its structural similarity to other chlorophenoxyacetic acids suggests that it may act as a synthetic auxin.[7][8] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins can disrupt these processes, leading to uncontrolled growth and ultimately, plant death. The proposed mechanism involves the binding of the molecule to auxin-binding proteins (ABPs), which then triggers a cascade of downstream signaling events.

Caption: Proposed auxin-like mechanism of action.

Toxicological Profile

The toxicological data for this compound is limited. However, information on related chlorophenoxy compounds can provide some insight into its potential hazards.

-

Acute Oral Toxicity: The LD50 in mice has been reported as 555 mg/kg, suggesting moderate acute toxicity if ingested.[5]

It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Analytical Methods

The determination of this compound in various matrices can be achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for the analysis of this compound.[9]

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid).

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 230 nm).

This method can be adapted for quantitative analysis by using a suitable internal or external standard.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and associated properties of this compound. The information presented, from its fundamental chemical characteristics to its synthesis and analytical determination, serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further research into its precise mechanism of action and a more comprehensive toxicological evaluation will be crucial for a complete understanding of this compound's potential applications and risks.

References

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C14H10Cl2O4) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 29815-94-9 [m.chemicalbook.com]

- 6. This compound(29815-94-9) MS [m.chemicalbook.com]

- 7. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 9. Refortan | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to Quercetin: Properties, Mechanisms, and Applications in Drug Development

Note to the Reader: The CAS number 29815-94-9 provided in the topic query corresponds to the chemical compound BIS(4-CHLOROPHENOXY)ACETIC ACID. However, the detailed core requirements of the prompt focus on Quercetin and its derivatives. This guide has been developed to address the in-depth technical requirements related to Quercetin, a widely researched flavonoid with significant interest in the scientific community.

Abstract

Quercetin, a prominent dietary flavonoid, has garnered considerable attention within the research and drug development sectors due to its extensive pharmacological activities. Present in a variety of fruits, vegetables, and grains, this polyphenolic compound exhibits potent antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of Quercetin's physicochemical properties, delves into its multifaceted mechanisms of action, and outlines its applications in modern drug discovery. Detailed experimental protocols are provided to aid researchers in the practical investigation of its biological effects.

Introduction: The Therapeutic Potential of a Ubiquitous Flavonoid

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a flavonol that is one of the most abundant flavonoids in the human diet.[3][4] Its basic structure consists of two phenyl rings and a heterocyclic ring, with five hydroxyl groups that are key to its biological activity.[5] The widespread presence of Quercetin in nature and its array of health benefits have made it a subject of intense scientific scrutiny.[6] Research has demonstrated its potential in mitigating a range of conditions linked to oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative disorders, and cancer.[3][7][8] However, challenges such as low bioavailability and poor water solubility have prompted the development of various derivatives and nanoformulations to enhance its therapeutic efficacy.[1][9]

Core Mechanisms of Action: A Multi-Targeted Approach

Quercetin's therapeutic effects are not attributed to a single mechanism but rather to its ability to modulate multiple cellular signaling pathways.[[“]] Its pleiotropic nature allows it to influence a variety of biological processes, from inflammation and apoptosis to cell cycle regulation.

Antioxidant and Anti-inflammatory Pathways

A primary mechanism of Quercetin is its potent antioxidant activity. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.[4][11] This free-radical scavenging is attributed to the presence of the catechol group in the B ring and the 3-hydroxyl group.[11] Beyond direct scavenging, Quercetin also enhances the body's endogenous antioxidant defenses by upregulating the expression of antioxidant enzymes through pathways like the Nrf2-ARE pathway.[11][12]

Its anti-inflammatory properties are largely mediated by the inhibition of key inflammatory pathways. Quercetin has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[13][14] This is achieved by inhibiting signaling pathways like the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[14][15] By blocking the activation of NF-κB, a crucial transcription factor for inflammatory gene expression, Quercetin effectively dampens the inflammatory response.[7][13]

Caption: Quercetin's Inhibition of the NF-κB Inflammatory Pathway.

Physicochemical and Pharmacological Properties

A clear understanding of Quercetin's properties is essential for its application in research and development.

| Property | Data | Reference(s) |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [2] |

| Synonyms | 3,3′,4′,5,7-pentahydroxyflavone | [2] |

| Molecular Formula | C₁₅H₁₀O₇ | [5] |

| Molecular Weight | 302.24 g/mol | [5] |

| Appearance | Yellow crystalline powder | [9] |

| Melting Point | 316 °C | [9] |

| Solubility | Practically insoluble in water; soluble in aqueous alkaline solutions and organic solvents like DMSO. | [9][16] |

| Biological Activities | Antioxidant, Anti-inflammatory, Anticancer, Antiviral, Neuroprotective, Cardioprotective. | [2][8][13] |

Applications in Drug Development

Quercetin's diverse biological activities make it a promising candidate for drug development, both as a standalone therapeutic and as an adjuvant to existing therapies.

Oncology

In cancer research, Quercetin has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[13][17] It can modulate signaling pathways crucial for cancer progression, such as PI3K/Akt/mTOR and MAPK.[17] Furthermore, some studies suggest that Quercetin can enhance the efficacy of chemotherapeutic drugs and help overcome drug resistance.[17]

Inflammatory and Metabolic Disorders

Given its potent anti-inflammatory effects, Quercetin is being investigated for the treatment of chronic inflammatory diseases.[15] It also shows promise in managing metabolic disorders like type 2 diabetes by improving insulin sensitivity and glucose uptake.[18]

Neuroprotection

Quercetin's antioxidant properties may help protect against neurodegenerative diseases like Alzheimer's and Parkinson's by mitigating oxidative stress-induced neuronal damage.[19]

Caption: A Conceptual Workflow for Quercetin Drug Discovery.

Experimental Protocol: In Vitro Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Principle

Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials

-

Quercetin powder

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (appropriate for the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Selected cell line (e.g., MCF-7 breast cancer cells)

-

Microplate reader

Step-by-Step Methodology

-

Cell Seeding:

-

Culture the chosen cell line to about 80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete culture medium.[20]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Quercetin Treatment:

-

Prepare a stock solution of Quercetin in DMSO (e.g., 100 mM).

-

Prepare serial dilutions of Quercetin in serum-free medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 120 µM).[20]

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest Quercetin concentration, typically ≤ 0.1%).[16]

-

After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Quercetin or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[20]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

After the 4-hour incubation, carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

-

Plot the cell viability against the Quercetin concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Safety and Handling

Quercetin is generally considered safe, but proper laboratory handling procedures should be followed.

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling Quercetin powder.[22]

-

Handling: Avoid dust formation. Use in a well-ventilated area or under a fume hood.[22]

-

Storage: Store in a cool, dry, and dark place.[23]

-

Spills: In case of a spill, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[24]

-

First Aid: In case of contact with skin or eyes, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek medical advice.[23][24]

Conclusion

Quercetin stands out as a natural compound with immense therapeutic potential, underpinned by its ability to modulate a wide array of cellular and molecular targets. Its antioxidant and anti-inflammatory properties form the basis for its application in a multitude of disease models. While challenges in bioavailability remain, ongoing research into novel delivery systems and synthetic derivatives promises to unlock the full clinical potential of this remarkable flavonoid. The methodologies and insights presented in this guide are intended to support the scientific community in further exploring and harnessing the benefits of Quercetin for human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. phcogrev.com [phcogrev.com]

- 7. mdpi.com [mdpi.com]

- 8. Quercetin: A Bioactive Compound Imparting Cardiovascular and Neuroprotective Benefits: Scope for Exploring Fresh Produce, Their Wastes, and By-Products [mdpi.com]

- 9. Quercetin - Wikipedia [en.wikipedia.org]

- 10. consensus.app [consensus.app]

- 11. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of Chronic Inflammation by Quercetin: The Beneficial Effects on Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]

- 20. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. carlroth.com [carlroth.com]

- 23. carlroth.com [carlroth.com]

- 24. QUERCETIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 2,2-Bis(4-chlorophenoxy)acetic Acid

This guide provides a comprehensive overview of the synthesis of 2,2-bis(4-chlorophenoxy)acetic acid, a molecule of interest for researchers in medicinal chemistry and materials science. While specific literature detailing the synthesis of this exact molecule is sparse, a robust and scientifically sound synthetic route can be proposed based on established chemical principles, primarily the Williamson ether synthesis. This document will delve into the mechanistic underpinnings of this approach, provide a detailed experimental protocol, and discuss methods for purification and characterization, all grounded in authoritative chemical literature.

Introduction and Strategic Approach

2,2-Bis(4-chlorophenoxy)acetic acid is an organic compound characterized by a central acetic acid core flanked by two 4-chlorophenoxy moieties. The presence of these substituted aromatic rings suggests potential applications in areas where phenoxyacetic acid derivatives have shown utility, such as in the development of novel herbicides or as building blocks for more complex pharmaceutical agents. The synthesis of this molecule presents a unique challenge in forming two ether linkages to the same carbon atom.

The most logical and well-established method for the formation of the ether linkages required for this synthesis is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. Given the structure of the target molecule, a plausible approach involves the reaction of 4-chlorophenoxide with a suitable dihaloacetic acid derivative.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In the context of synthesizing 2,2-bis(4-chlorophenoxy)acetic acid, the key steps are:

-

Deprotonation of 4-chlorophenol: A strong base is used to deprotonate the hydroxyl group of 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide ion.

-

Nucleophilic Attack: The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a dihaloacetic acid derivative (e.g., dichloroacetic acid).

-

Displacement of Halide: This attack leads to the displacement of a halide ion in a concerted step, forming the first ether linkage.

-

Second Etherification: The process is repeated with a second equivalent of 4-chlorophenoxide to form the final product.

The choice of base and solvent is critical for the success of this reaction. A strong base, such as sodium hydroxide or potassium hydroxide, is required to generate a sufficient concentration of the phenoxide. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation of the base, leaving the phenoxide anion more available for reaction.[3]

Detailed Experimental Protocol

This proposed protocol is based on general procedures for the Williamson ether synthesis of phenoxyacetic acids.[4][5] Researchers should perform this synthesis in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Chlorophenol | 128.56 | 2.2 eq. | - | Corrosive, toxic |

| Dichloroacetic acid | 128.94 | 1.0 eq. | - | Corrosive |

| Sodium Hydroxide | 40.00 | 4.4 eq. | - | Caustic |

| Dimethylformamide (DMF) | 73.09 | - | - | Anhydrous, solvent |

| Diethyl ether | 74.12 | - | - | Extraction solvent |

| Hydrochloric acid | 36.46 | - | - | 6 M solution |

| Saturated Sodium Bicarbonate | 84.01 | - | - | Aqueous solution |

| Anhydrous Sodium Sulfate | 142.04 | - | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide (4.4 eq.) in a minimal amount of water, then add anhydrous DMF.

-

Phenoxide Formation: To the stirred solution, add 4-chlorophenol (2.2 eq.) portion-wise. The reaction is exothermic; maintain the temperature below 30 °C using an ice bath if necessary. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 4-chlorophenoxide.

-

Addition of Dichloroacetic Acid: Dissolve dichloroacetic acid (1.0 eq.) in a small amount of DMF and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous solution to a pH of 1-2 with 6 M hydrochloric acid. A precipitate should form.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted starting materials. Caution: Foaming will occur during the bicarbonate wash; vent the separatory funnel frequently.[4]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2,2-bis(4-chlorophenoxy)acetic acid.

-

Characterization and Analysis

The identity and purity of the synthesized 2,2-bis(4-chlorophenoxy)acetic acid can be confirmed using various spectroscopic and analytical techniques.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O-C stretches of the ether linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show signals corresponding to the aromatic protons and the single proton on the alpha-carbon of the acetic acid moiety.

-

¹³C NMR will provide information on the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Mass spectral data will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Spectral data for 2,2-bis(4-chlorophenoxy)acetic acid is available in public databases for comparison.[6]

Safety and Handling

-

4-Chlorophenol: Is a toxic and corrosive compound. Avoid skin contact and inhalation.

-

Dichloroacetic acid: Is corrosive and can cause severe burns. Handle with care.

-

Sodium Hydroxide: Is a caustic base. Avoid contact with skin and eyes.

-

Dimethylformamide (DMF): Is a skin and eye irritant. It is also a suspected teratogen.

-

Diethyl Ether: Is highly flammable. Ensure there are no open flames or spark sources in the vicinity.

All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Conclusion

The synthesis of 2,2-bis(4-chlorophenoxy)acetic acid, while not explicitly detailed in readily available literature, can be confidently approached using the well-established Williamson ether synthesis. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can obtain this compound for further investigation into its chemical and biological properties. The protocol and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this and similar bis-phenoxy acetic acid derivatives.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. BIS(4-CHLOROPHENOXY)ACETIC ACID(29815-94-9) MS [m.chemicalbook.com]

Bis(4-chlorophenoxy)acetic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Bis(4-chlorophenoxy)acetic Acid

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of this compound. Synthesizing data from structural biology, in vitro cellular assays, and in vivo models, this document elucidates the compound's primary role as a modulator of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. We will explore the causality behind its effects on lipid metabolism, glucose homeostasis, and cellular proliferation, and provide detailed, field-proven protocols for researchers to validate these mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this class of compounds.

Introduction: Defining this compound

This compound is a synthetic molecule belonging to the phenoxyacetic acid class of compounds. Its structure is characterized by an acetic acid backbone substituted with two 4-chlorophenoxy groups. This structural motif is significant, as related phenoxyacetic acid analogues have been identified as potent ligands for nuclear receptors, suggesting a mechanism of action rooted in the direct regulation of gene expression.[1] While its single-phenoxy counterpart, (4-chlorophenoxy)acetic acid (4-CPA), is well-known as a synthetic auxin for plant growth regulation,[2][3] the "bis" configuration confers distinct pharmacological activities in mammalian systems. The primary focus of this guide is its action as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of metabolism and cellular fate.[1]

The Core Mechanism: Engagement and Activation of the PPARγ Nuclear Receptor

The biological effects of this compound are predominantly mediated through its interaction with PPARs, a subgroup of the nuclear hormone receptor superfamily.[1] These ligand-activated transcription factors are critical sensors for fatty acids and their derivatives, playing pivotal roles in numerous biological processes.[4]

The PPAR Superfamily: Key Isoforms and Functions

There are three main PPAR subtypes (isotypes), each with distinct tissue distribution and primary functions:[5]

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, kidney, heart, and brown adipose tissue. Its activation primarily regulates the expression of genes involved in fatty acid uptake and β-oxidation.[5][6]

-

PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in lipid metabolism, insulin sensitivity, and inflammation.[5]

-

PPARγ: Most abundant in adipose tissue, macrophages, and the large intestine.[1] It is the master regulator of adipogenesis (fat cell differentiation) and is a crucial target for drugs treating type 2 diabetes due to its role in improving insulin sensitivity.[7][8][9]

This compound and its structural analogues primarily exert their effects through PPARγ.[1]

Molecular Steps of PPARγ Activation

The activation of gene transcription by a PPARγ agonist like this compound is a multi-step, highly regulated process occurring within the cell nucleus.

-

Ligand Binding: The compound enters the cell and binds to the Ligand Binding Domain (LBD) of the PPARγ receptor located in the nucleus. This binding induces a conformational change in the receptor.[1]

-

Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[5][9]

-

PPRE Binding: This activated PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5][10]

-

Transcriptional Regulation: The binding of the heterodimer to the PPRE initiates the recruitment of a complex of co-activator proteins, which then promotes the transcription of the downstream target genes. Conversely, in its un-liganded state, the receptor can be bound by co-repressor proteins, silencing gene expression.[9]

Figure 1: PPARγ Signaling Pathway Activation.

Physiological Consequences of PPARγ Activation

The activation of PPARγ by this compound triggers a cascade of downstream events that collectively influence metabolism and cellular health.

-

Enhanced Insulin Sensitivity: A primary outcome of PPARγ activation is improved insulin sensitivity. Agonists like the thiazolidinediones (TZDs) are used as antidiabetic drugs for this reason.[8] They promote the transcription of genes that increase glucose uptake in peripheral tissues, effectively lowering blood glucose levels.[7][8]

-

Regulation of Lipid Metabolism: PPARγ activation stimulates adipocyte differentiation, favoring the formation of smaller, more insulin-sensitive fat cells.[8] It also reduces the circulating levels of free fatty acids by promoting their storage in these cells.[7][8]

-

Anti-proliferative Effects: In certain cell types, including colon cancer cells, PPARγ activation can inhibit proliferation, highlighting its potential role in oncology.[1]

| Target Gene Category | Example Genes | Consequence of Upregulation |

| Lipid Storage & Adipogenesis | Adipocyte Fatty Acid Binding Protein (aP2/FABP4) | Promotes fatty acid uptake and storage in adipocytes.[11] |

| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in lipoproteins, releasing fatty acids for uptake.[6] | |

| Glucose Homeostasis | Glucose Transporter Type 4 (GLUT4) | Increases glucose uptake into muscle and fat cells. |

| Cholesterol Transport | Apolipoprotein A-I (ApoA-I) | Key component of HDL, involved in reverse cholesterol transport.[5] |

Table 1: Key PPARγ Target Genes and Their Metabolic Functions.

Experimental Validation: A Methodological Guide

To rigorously characterize the mechanism of action for a compound like this compound, a tiered approach of in vitro and in vivo experiments is essential. Each protocol serves as a self-validating system, where the results of one experiment inform the hypothesis and design of the next.

In Vitro Characterization Workflow

The initial phase focuses on confirming direct interaction with the target receptor and quantifying its functional activity in a controlled cellular environment.

Figure 2: Experimental Workflow for In Vitro Validation.

Protocol 1: Competitive Ligand Binding Assay

-

Objective: To determine if this compound directly binds to the PPARγ LBD and to quantify its binding affinity (IC50).

-

Principle: This assay measures the ability of the test compound to displace a high-affinity radiolabeled PPARγ agonist (e.g., [3H]-rosiglitazone) from the receptor's LBD.

-

Methodology:

-

Prepare whole-cell lysates or purified PPARγ LBD protein.

-

Incubate the protein with a constant, low concentration of [3H]-rosiglitazone.

-

In parallel wells, add increasing concentrations of the unlabeled test compound (this compound) or a known unlabeled agonist (positive control).

-

Allow the reaction to reach equilibrium.

-

Separate the protein-bound radioligand from the free radioligand (e.g., using filtration).

-

Quantify the bound radioactivity using a scintillation counter.

-

Plot the percentage of radioligand displaced against the log concentration of the test compound to calculate the IC50 value (the concentration required to displace 50% of the radioligand).[11]

-

Protocol 2: PPRE-Luciferase Reporter Gene Assay

-

Objective: To measure the functional ability of the compound to act as an agonist and activate gene transcription via PPARγ.

-

Principle: Cells are engineered to express the PPARγ receptor and a reporter gene (luciferase) whose transcription is controlled by a PPRE. Activation of PPARγ by the test compound leads to luciferase production, which can be quantified by measuring light emission.

-

Methodology:

-

Select a suitable cell line (e.g., HEK293 or Ac2F) that has low endogenous PPAR expression.[1][12]

-

Co-transfect the cells with two plasmids: one containing the full-length coding sequence for human PPARγ and another containing the luciferase gene downstream of a PPRE-containing promoter.

-

After transfection, treat the cells with increasing concentrations of this compound, a known agonist (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).

-

Incubate for 18-24 hours to allow for gene transcription and protein expression.

-

Lyse the cells and add a luciferase substrate (e.g., luciferin).

-

Measure the resulting luminescence using a luminometer.

-

Plot the fold-change in luminescence (relative to vehicle control) against the log concentration of the compound to determine the EC50 value (the concentration that produces 50% of the maximal response).[12]

-

Protocol 3: 3T3-L1 Adipocyte Differentiation Assay

-

Objective: To confirm that the compound's PPARγ agonism translates into a physiologically relevant cellular response—the differentiation of preadipocytes into mature adipocytes.

-

Principle: The 3T3-L1 cell line is a robust model of preadipocytes that, upon stimulation with PPARγ agonists and other factors, differentiate into mature fat cells characterized by the accumulation of lipid droplets.

-

Methodology:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Two days post-confluence, induce differentiation by treating the cells with a standard cocktail (containing insulin, dexamethasone, and IBMX) plus the test compound at various concentrations. A positive control with rosiglitazone should be included.

-

After 2-3 days, replace the induction medium with a maintenance medium (containing insulin) and the test compound. Continue this for an additional 4-6 days, replacing the medium every 2 days.

-

Assess differentiation:

-

Visual Confirmation: Fix the cells and stain for neutral lipids using Oil Red O. Mature adipocytes will appear as bright red due to lipid droplet accumulation.[11]

-

Quantitative Analysis: Quantify gene expression of adipocyte markers like aP2 (FABP4) and PPARγ itself via quantitative real-time PCR (qRT-PCR) at various time points.[11]

-

-

Conclusion and Future Directions

The evidence strongly supports that this compound functions as a PPARγ agonist. Its mechanism of action is centered on the ligand-dependent activation of this nuclear receptor, leading to the transcriptional regulation of a suite of genes controlling lipid and glucose metabolism. This activity profile positions it and similar molecules as interesting candidates for research in metabolic diseases and oncology.

Future research should focus on determining its specific subtype selectivity (PPARα vs. δ vs. γ), elucidating its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its potential as a partial or full agonist, as this can have significant implications for its therapeutic window and side-effect profile.

References

- 1. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. Cas 122-88-3,4-Chlorophenoxyacetic acid | lookchem [lookchem.com]

- 4. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Metabolism Alteration by Endocrine Disruptors in Animal Models: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]

- 10. PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments [mdpi.com]

- 11. Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A [mdpi.com]

An In-Depth Technical Guide to 2,2-bis(4-chlorophenoxy)acetic acid: Synthesis, Characterization, and Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-bis(4-chlorophenoxy)acetic acid, a member of the phenoxyacetic acid chemical class. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a foundational understanding by leveraging detailed information from its structural analogues, such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). The guide covers critical aspects including nomenclature, plausible synthetic pathways, proposed mechanisms of action based on the known auxin-mimicking properties of related compounds, modern analytical methodologies for detection and quantification, and an inferred toxicological profile. By synthesizing information from closely related, well-studied molecules, this paper aims to equip researchers with the necessary framework to design and execute further studies on 2,2-bis(4-chlorophenoxy)acetic acid.

Introduction and Nomenclature

Phenoxyacetic acids are a class of organic compounds that have been extensively studied, primarily due to their widespread use as systemic herbicides and plant growth regulators.[1][2][3] The topic of this guide, Bis(4-chlorophenoxy)acetic acid, presents an immediate nomenclature challenge that requires clarification. The structure implied by the name is one where two 4-chlorophenoxy groups are attached to the alpha carbon of an acetic acid backbone.

The correct and unambiguous International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2-bis(4-chlorophenoxy)acetic acid . It is crucial to distinguish this molecule from a similarly named and more widely studied compound, 2,2-bis(4-chlorophenyl)acetic acid (p,p'-DDA), which is a primary metabolite of the insecticide DDT.[4][5] The key structural difference lies in the ether linkage present in the phenoxy compounds, which is absent in the phenyl compounds.

Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | 2,2-bis(4-chlorophenoxy)acetic acid | --INVALID-LINK--[6] |

| CAS Number | 29815-94-9 | --INVALID-LINK--[7] |

| Molecular Formula | C₁₄H₁₀Cl₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 313.13 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=CC=C1OC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl | --INVALID-LINK-- |

Structural Differentiation

To prevent experimental and interpretative errors, the structural distinction between 2,2-bis(4-chlorophenoxy)acetic acid and its phenyl analogue, p,p'-DDA, is visualized below. The presence of the ether oxygen atoms fundamentally alters the molecule's stereochemistry, polarity, and potential biological interactions.

Caption: Structural comparison highlighting the ether linkages in the target compound.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 2,2-bis(4-chlorophenoxy)acetic acid is scarce, a plausible and robust synthetic route can be designed based on established methods for preparing phenoxyacetic acids.[8] The most common approach involves the Williamson ether synthesis, reacting a phenoxide with a haloalkane. For the target molecule, this would likely involve the reaction of 4-chlorophenol with dichloroacetic acid.

Two-Step Synthetic Protocol

A likely synthetic strategy involves the condensation of two equivalents of 4-chlorophenol with one equivalent of dichloroacetic acid under basic conditions.

Caption: Proposed workflow for the synthesis of 2,2-bis(4-chlorophenoxy)acetic acid.

Detailed Methodology:

-

Phenoxide Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2.2 equivalents of sodium hydroxide in a suitable solvent such as toluene. Add 2.0 equivalents of 4-chlorophenol. Heat the mixture to reflux to form the sodium 4-chlorophenoxide salt, with azeotropic removal of water if necessary.

-

Condensation Reaction: Slowly add 1.0 equivalent of dichloroacetic acid to the reaction mixture. Maintain the reflux for several hours to drive the nucleophilic substitution reaction to completion.

-

Reaction Quench and Acidification: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with deionized water. The product will be in the aqueous layer as a sodium salt. Separate the aqueous layer and acidify it to a pH of approximately 2 using concentrated hydrochloric acid, which will precipitate the crude 2,2-bis(4-chlorophenoxy)acetic acid.

-

Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product. Product identity and purity should be confirmed by NMR, mass spectrometry, and melting point analysis.

Inferred Mechanism of Action: A Synthetic Auxin

No direct studies on the biological mechanism of 2,2-bis(4-chlorophenoxy)acetic acid have been published. However, its structure strongly suggests it functions as a synthetic auxin, similar to other well-known phenoxy herbicides like 2,4-D and MCPA.[2][9] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but they are resistant to the plant's natural degradation processes. This leads to a persistent and overwhelming hormonal signal.

In susceptible dicotyledonous (broadleaf) plants, this hormonal overdose disrupts normal growth processes, leading to epinasty, cell division arrest, and ultimately, cell death.[1][9][10]

Caption: Proposed auxin-mimic mechanism of action leading to herbicidal effects.

Causality of Action:

-

Perception: The compound enters the plant cell and binds to the auxin receptor complex, which includes proteins like TIR1 (Transport Inhibitor Response 1).[9]

-

Signal Transduction: This binding stabilizes the receptor complex, enabling it to target Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Transcriptional Activation: With the repressors removed, Auxin Response Factors (ARFs) are free to bind to promoter regions of auxin-responsive genes, activating their transcription.

-

Physiological Disruption: The massive and sustained expression of these genes leads to an overproduction of growth-related proteins, causing uncontrolled cell division and elongation, ethylene production, and the generation of reactive oxygen species, culminating in plant death.[10]

Analytical Methodologies

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices like soil or water, a sample clean-up and concentration step is essential. A generalized SPE protocol is described below, based on EPA methodologies for similar analytes.[12][13]

Protocol:

-

Sample Acidification: Acidify a known volume of the aqueous sample (e.g., 100 mL) to pH < 2 with sulfuric or hydrochloric acid.

-

SPE Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., Oasis HLB) by sequentially passing methanol and then acidified deionized water through it.

-

Sample Loading: Pass the acidified sample through the conditioned cartridge at a slow, steady flow rate (e.g., 5 mL/min). The analyte will be retained on the sorbent.

-

Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

-

Elution: Elute the analyte from the cartridge using a small volume of a suitable organic solvent, such as acetonitrile or methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Instrumental Analysis: LC-MS/MS

For high sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar acidic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode and ensures the analyte is in its acidic form. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Strong organic solvent for elution from the reverse-phase column. |

| Gradient | 10% B to 95% B over 10 minutes | A standard gradient suitable for eluting a wide range of polarities. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion. |

| MS/MS Transitions | To be determined by infusion | Specific parent -> daughter ion transitions must be optimized for the analyte to ensure selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. |

Toxicological Profile (Inferred from Analogues)

There is no dedicated toxicological dataset for 2,2-bis(4-chlorophenoxy)acetic acid. Therefore, its potential hazards must be inferred from structurally related compounds. Chlorophenoxy herbicides are generally classified as moderately toxic upon acute ingestion.[8]

-

Acute Toxicity: Ingestion of large amounts of chlorophenoxy herbicides can cause vomiting, abdominal pain, and muscular weakness. In severe cases, metabolic acidosis, rhabdomyolysis, and multi-organ failure have been reported.[14]

-

Irritation: The compound is likely to be an irritant to the skin and eyes, a common property of acidic organic compounds.[8]

-

Carcinogenicity: The carcinogenicity of chlorophenoxy acids has been a subject of extensive review. 2,4-D is classified by the EPA as "Group D" - not classifiable as to human carcinogenicity, due to inadequate and conflicting evidence.[15] Given the lack of data, a cautious approach should be taken with 2,2-bis(4-chlorophenoxy)acetic acid until specific studies are conducted.

-

Environmental Fate: Like other chlorophenoxy acids, this compound may be mobile in soil and has the potential to contaminate groundwater.[8][16] Its biodegradability is unknown but may be slow, particularly under anaerobic conditions.[16]

Conclusion and Future Research

2,2-bis(4-chlorophenoxy)acetic acid is a poorly characterized compound within a well-known family of herbicides. This guide provides a foundational framework by establishing its correct nomenclature and inferring its properties, synthesis, and biological activity from its close structural analogues. The significant data gaps for this specific molecule represent clear opportunities for future research. Key areas that require investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a validated, high-yield synthetic protocol and full characterization of the pure compound.

-

Biological Activity Confirmation: In-vitro and in-vivo assays to confirm whether it acts as a synthetic auxin and to determine its herbicidal potency and selectivity.

-

Development of Analytical Standards: Synthesis of a certified reference material is essential for enabling accurate quantification in research and regulatory monitoring.

-

Toxicological Evaluation: A full suite of toxicological studies is needed to determine its safety profile for human health and the environment.

By addressing these areas, the scientific community can fully characterize 2,2-bis(4-chlorophenoxy)acetic acid and determine its potential applications or risks.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Bis(4-chlorophenyl)acetic acid [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Bis(2,4-dichlorophenoxy)acetic acid | C14H8Cl4O4 | CID 517739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. (4-chlorophenoxy)acetic acid [sitem.herts.ac.uk]

- 9. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jipb.net [jipb.net]

- 11. deswater.com [deswater.com]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-chlorophenoxy)acetic Acid and Its Derivatives for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of bis(4-chlorophenoxy)acetic acid and its derivatives, a class of compounds with diverse biological activities and significant potential in both agriculture and medicine. From their fundamental chemical synthesis and characterization to their complex mechanisms of action as peroxisome proliferator-activated receptor (PPAR) agonists and plant growth regulators, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. The guide details established experimental protocols, summarizes key quantitative data, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding and application of this important chemical family.

Introduction: A Molecule of Dual Identity

This compound and its structurally related phenoxyacetic acid derivatives represent a fascinating class of molecules with a dual identity. Historically, compounds like (4-chlorophenoxy)acetic acid (4-CPA) have been widely recognized for their role in agriculture as synthetic auxins, a type of plant growth regulator used to control fruit setting and as herbicides.[1][2][3][4] However, a significant body of research has unveiled their profound effects on mammalian physiology, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).[5][6] This activity positions them as valuable lead compounds in the development of therapeutics for metabolic disorders, inflammation, and potentially cancer.[7][8][9]

This guide aims to bridge the gap between the agricultural and pharmaceutical applications of these compounds, providing a detailed technical resource for scientists. We will delve into the synthetic chemistry, explore the nuanced mechanisms of action, present practical experimental protocols, and discuss the broader implications for drug discovery and development. The insights provided herein are curated to empower researchers to confidently design experiments, interpret data, and innovate within this promising area of study.

Chemical Synthesis and Characterization: Building the Core Scaffold

The synthesis of this compound and its derivatives typically involves the formation of an ether linkage between a phenol and an α-haloalkanoic acid or its ester. The specific substituents on the phenoxy ring and the acetic acid moiety can be varied to modulate the biological activity of the final compound.

General Synthetic Strategy

A common and efficient method for synthesizing phenoxyacetic acid derivatives is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloester. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)

This protocol details the synthesis of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, and a key derivative of (4-chlorophenoxy)acetic acid.[5]

Materials:

-

4-chlorophenol

-

Isobutyric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Suitable organic solvent (e.g., Toluene)

-

Dean-Stark apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 4-chlorophenol and a molar equivalent of isobutyric acid in toluene.

-

Base Addition: Add a molar equivalent of sodium hydroxide to the reaction mixture. The NaOH will deprotonate the 4-chlorophenol, forming the sodium 4-chlorophenoxide in situ.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene, driving the reaction to completion. Monitor the water collection in the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-chlorophenol spot.

-

Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the sodium salt of the product. Transfer the aqueous layer to a separate flask.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2). This will protonate the carboxylate, causing the clofibric acid to precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-chlorophenoxy)-2-methylpropanoic acid.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point should also be determined and compared to the literature value.

Chemical Properties of Key Derivatives

The physicochemical properties of these compounds are crucial for their biological activity and pharmacokinetic profile. The table below summarizes key properties for this compound and some of its important derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| Bis(4-chlorophenyl)acetic acid | C₁₄H₁₀Cl₂O₂ | 281.13 | 138-140 | Not reported |

| (4-Chlorophenoxy)acetic acid (4-CPA) | C₈H₇ClO₃ | 186.59 | 157-159 | 3.10 |

| 2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid) | C₁₀H₁₁ClO₃ | 214.65 | 120-122 | 3.18 (predicted) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | 138 | 2.73 |

Data compiled from PubChem and other sources.[3][10][11][12][13]

Mechanism of Action: From Plant Growth to Metabolic Regulation

The diverse biological effects of this compound and its derivatives stem from their ability to interact with distinct molecular targets in plants and animals.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

In mammals, a primary mechanism of action for many phenoxyacetic acid derivatives, particularly the fibrate class of drugs, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, and they play a critical role in regulating lipid and glucose metabolism.[14][15] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.

-

PPARα: Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[14] Activation of PPARα by fibrates leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, resulting in decreased plasma triglycerides.[5][16]

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis.[15] PPARγ agonists, like the thiazolidinediones, are potent insulin sensitizers used to treat type 2 diabetes. Some phenoxyacetic acid analogues have been shown to act as PPARγ partial agonists, which may offer a more favorable side-effect profile.[8]

The activation of PPARs by these ligands initiates a cascade of molecular events, as depicted in the following signaling pathway diagram.

Caption: PPAR Signaling Pathway Activation.

Upon entering the cell, the ligand binds to and activates the PPAR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription and ultimately leading to changes in lipid and glucose metabolism.

Herbicidal Activity: Mimicking Plant Hormones

In plants, certain phenoxyacetic acids, such as 4-CPA and 2,4-D, function as synthetic auxins.[2][3] Auxins are a class of plant hormones that control a wide range of growth and developmental processes. At high concentrations, these synthetic auxins disrupt normal plant growth, leading to uncontrolled, unsustainable growth and ultimately, plant death. This makes them effective as herbicides, particularly against broadleaf weeds.

Other Biological Activities

-